2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide
説明
Chemical Identity and Significance
2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide (C$${11}$$H$${15}$$NO$${4}$$S) is a sulfinyl acetamide derivative characterized by a furan-methylsulfinyl group linked to an acetamide backbone with a 4-hydroxybut-2-en-1-yl substituent. Its molecular structure features a chiral sulfoxide center, which confers stereochemical complexity and influences its reactivity. The compound’s significance lies in its role as a synthetic intermediate for pharmaceuticals, particularly lafutidine, a histamine H$$2$$-receptor antagonist. Its structural motifs—including the furan ring, sulfinyl group, and conjugated enol ether—make it a valuable scaffold for studying enzyme inhibition and drug design.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C$${11}$$H$${15}$$NO$$_{4}$$S | |
| Molecular Weight | 257.3 g/mol | |
| Chiral Centers | 1 (sulfoxide) | |
| Functional Groups | Sulfinyl, acetamide, enol ether |
Historical Context and Development
The compound emerged from efforts to optimize lafutidine’s synthesis in the late 1990s. Early routes to lafutidine involved multi-step processes requiring precise control over sulfoxide stereochemistry. The discovery of this compound as a key intermediate allowed streamlined production via stereoselective oxidation of thioether precursors. Patent filings from 2000–2010 highlight its role in improving lafutidine’s purity and yield. Advances in asymmetric catalysis further enabled enantioselective synthesis, addressing challenges in isolating the biologically active (Z)-isomer.
Relation to Lafutidine Chemistry
This compound is a direct precursor to lafutidine (C$${22}$$H$${29}$$N$${3}$$O$${4}$$S), a gastroprotective agent. During lafutidine synthesis, the hydroxyl group of the 4-hydroxybut-2-en-1-yl moiety undergoes nucleophilic substitution with a pyridinyl-piperidine derivative, forming the drug’s final structure. Impurities such as lafutidine sulfone (C$${22}$$H$${29}$$N$${3}$$O$${5}$$S) arise from over-oxidation of the sulfinyl group, underscoring the need for precise reaction control.
Table 2: Comparative Analysis with Lafutidine and Derivatives
| Compound | Molecular Formula | Key Structural Difference |
|---|---|---|
| Target Compound | C$${11}$$H$${15}$$NO$$_{4}$$S | Base intermediate |
| Lafutidine | C$${22}$$H$${29}$$N$${3}$$O$${4}$$S | Added pyridinyl-piperidine moiety |
| Lafutidine Sulfone | C$${22}$$H$${29}$$N$${3}$$O$${5}$$S | Sulfoxide oxidized to sulfone |
Research Objectives and Scope
Current research aims to:
- Optimize Synthesis : Develop stereocontrolled methods using catalysts like chiral vanadium complexes to enhance enantiomeric excess.
- Characterize Reactivity : Investigate sulfinyl group stability under varying pH and temperature conditions.
- Explore Biological Activity : Screen for cholinesterase inhibition, leveraging structural similarities to known enzyme modulators.
- Improve Analytical Methods : Establish robust HPLC and NMR protocols for quantifying impurities in lafutidine batches.
特性
IUPAC Name |
2-(furan-2-ylmethylsulfinyl)-N-(4-hydroxybut-2-enyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c13-6-2-1-5-12-11(14)9-17(15)8-10-4-3-7-16-10/h1-4,7,13H,5-6,8-9H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCMELWFWHEYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CS(=O)CC(=O)NCC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698205 | |
| Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169899-15-4 | |
| Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Thiol Precursor Preparation
Furan-2-ylmethanethiol is prepared by reacting furfuryl alcohol with thiourea in hydrochloric acid, followed by alkaline hydrolysis. This yields a thiol group (-SH) attached to the furan ring.
Sulfoxide Formation
The thiol is oxidized to the sulfinyl group using hydrogen peroxide (30%) in acetic acid at 0–5°C. Controlled conditions prevent over-oxidation to sulfones.
| Parameter | Value |
|---|---|
| Oxidizing agent | HO (30%) |
| Solvent | Acetic acid |
| Temperature | 0–5°C |
| Reaction time | 2–4 hours |
| Yield | 78–85% |
The product, furan-2-ylmethanesulfinyl acetic acid, is purified via recrystallization from ethyl acetate.
Synthesis of N-(4-Hydroxybut-2-en-1-yl)acetamide
The 4-hydroxybut-2-en-1-ylamine intermediate is prepared through a two-step process.
Carbamate Protection
(E)-4-Aminobut-2-en-1-ol is protected as a tert-butyl carbamate using di-tert-butyl dicarbonate (BocO) in tetrahydrofuran (THF):
Deprotection and Acetylation
The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by acetylation using acetic anhydride in pyridine:
| Step | Conditions | Yield |
|---|---|---|
| Deprotection | TFA/DCM (1:1), 25°C, 1 hour | 95% |
| Acetylation | Acetic anhydride/pyridine, 0°C, 30 min | 88% |
The final product, N-(4-hydroxybut-2-en-1-yl)acetamide, is isolated via column chromatography (SiO, hexane/ethyl acetate 3:1).
Amide Coupling Strategies
Coupling the sulfinyl acid and acetamide is achieved through activation of the carboxylic acid.
Carbodiimide-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitate amide bond formation:
Acid Chloride Method
The sulfinyl acid is converted to its chloride using thionyl chloride (SOCl), then reacted with the amine:
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Carbodiimide | Mild conditions, high purity | Longer reaction time |
| Acid chloride | Faster, higher yields | Requires SOCl handling |
The carbodiimide method is preferred for lab-scale synthesis due to safety, while the acid chloride route is scalable for industrial production.
Spectral Characterization
Key data from H NMR (400 MHz, DMSO-d) and LCMS:
科学的研究の応用
Antioxidant Properties
Research indicates that compounds containing furan and sulfinyl groups exhibit notable antioxidant activities. A study demonstrated that derivatives of furan can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Potential in Drug Development
The unique structure of this compound makes it a candidate for drug development. Its ability to interact with biological targets involved in inflammation and cancer progression suggests it could be developed into a therapeutic agent. For instance, compounds with similar structures have been explored for their efficacy in treating conditions such as rheumatoid arthritis and various cancers .
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of several furan derivatives. Among them, this compound showed significant free radical scavenging activity, indicating its potential use as a natural antioxidant in food preservation and health supplements .
Case Study 2: Anticancer Research
In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanisms were linked to the activation of apoptotic pathways, suggesting its potential application as an adjunct therapy in cancer treatment .
作用機序
The compound exerts its effects through interactions with specific molecular targets. The furan ring and sulfinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxybutenyl side chain may enhance the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Inhibition of oxidoreductases and transferases.
Proteins: Binding to receptor sites, affecting signal transduction pathways.
類似化合物との比較
(a) 2-((4-Amino-5-(Furan-2-yl)-1,2,4-Triazol-3-yl)sulfanyl)-N-acetamides
These derivatives replace the sulfinyl group with a sulfanyl (-S-) linkage and incorporate a triazole ring. NMR data (δ 7.8–8.2 ppm for furan protons, δ 4.1–4.3 ppm for -CH2-S-) indicate distinct electronic environments compared to the sulfinyl analogue. Anti-exudative activity (10 mg/kg dose) shows 45–60% efficacy in rodent models, comparable to diclofenac sodium (8 mg/kg) but with higher gastrointestinal tolerability .
(b) Benzofuran-Oxadiazole Acetamides
Compounds like 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide feature a benzofuran core instead of furan and an oxadiazole ring. These exhibit potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) but lack anti-inflammatory properties, highlighting the critical role of the sulfinyl group and hydroxybutenyl chain in modulating activity .
Functional Analogues with Hydroxy-Alkenyl Substituents
(a) (Z)-N-(4-Hydroxybut-2-en-1-yl)-4-Methylbenzenesulfonamide Derivatives
These compounds share the 4-hydroxybut-2-en-1-yl group but replace the acetamide-sulfinyl moiety with a toluenesulfonamide group. Crystallographic studies (SHELXL refinement) reveal a planar conformation stabilized by intramolecular hydrogen bonding (O···N distance: 2.65 Å), which may enhance metabolic stability compared to the more flexible sulfinyl acetamide .
(b) Pyridazin-3(2H)-one Acetamides
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide demonstrates mixed FPR1/FPR2 agonism (EC50: 0.8–1.2 µM), whereas the sulfinyl-furan acetamide lacks reported receptor specificity. This suggests that heteroaromatic systems (e.g., pyridazinone) enhance GPCR targeting, while sulfinyl groups may favor redox-modulatory pathways .
Pharmacological and Physicochemical Comparisons
| Parameter | Target Compound | Triazole-Sulfanyl Acetamide | Benzofuran-Oxadiazole Acetamide |
|---|---|---|---|
| Anti-exudative Efficacy | 55–60% (10 mg/kg) | 45–60% (10 mg/kg) | Not reported |
| Antimicrobial Activity | Not reported | Not reported | MIC: 2–8 µg/mL |
| LogP | 1.2 (estimated) | 1.8–2.1 | 2.5–3.0 |
| Hydrogen Bond Acceptors | 5 | 6 | 7 |
Table 1. Comparative pharmacological and physicochemical profiles.
The lower LogP of the target compound (1.2 vs. 1.8–3.0 for analogues) suggests improved aqueous solubility, critical for bioavailability. However, its lack of antimicrobial activity contrasts with benzofuran-oxadiazole derivatives, underscoring structural determinants of function .
Metabolic Stability and Derivatives
A metabolite of 2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide, identified as 2-[(Furan-2-yl)methanesulfinyl]-N-[(2Z)-4-({4-[(piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-yl]acetamide, incorporates a piperidinylmethyl-pyridyl group. This modification increases molecular weight (MW: 487 vs. 285 for the parent compound) and enhances CYP450-mediated clearance (t1/2: 2.1 vs. 4.8 hours), suggesting that bulky substituents reduce metabolic stability .
生物活性
The compound 2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide, also known by its chemical structure C11H15NO4S, has garnered attention in recent years due to its potential biological activities. This article aims to elucidate the biological properties of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a furan ring and a methanesulfinyl group, which are significant for its reactivity and biological interactions. The compound's molecular formula is C11H15NO4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The presence of the furan ring contributes to the compound's ability to scavenge free radicals, thereby exhibiting antioxidant activity.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Activity : The compound has been noted to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Effective against specific bacterial strains | |
| Anti-inflammatory | Modulates inflammatory cytokines |
Case Studies
- Antioxidant Study : In a controlled experiment assessing the antioxidant capacity of various compounds, this compound was compared with standard antioxidants. The results indicated that it demonstrated comparable efficacy in reducing oxidative stress markers in vitro.
- Antimicrobial Evaluation : A study conducted on the antimicrobial effects of this compound involved testing against Gram-positive and Gram-negative bacteria. The results revealed significant inhibition zones, suggesting its potential as a natural antimicrobial agent.
- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups, highlighting its anti-inflammatory potential.
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest:
- Antioxidant Mechanism : The furan moiety likely facilitates electron donation to free radicals, neutralizing them and preventing cellular damage.
- Antimicrobial Mechanism : The sulfinyl group may interact with bacterial cell membranes or enzymes critical for bacterial survival.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thioether Formation | Chloroacetyl chloride, Et₃N, DCM, 0°C | 78 | 92% |
| Sulfinyl Oxidation | mCPBA, DCM, 0°C | 65 | 88% |
| Amidation | EDC/HOBt, DMF, RT | 82 | 95% |
Q. Table 2: Stability Profile
| Storage Condition | Degradation Products | Half-Life (Days) |
|---|---|---|
| 25°C, dry | None detected | >180 |
| 40°C, 75% RH | Hydrolyzed enol derivative | 45 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
